![molecular formula C17H19FN2O3S2 B2756889 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 941950-68-1](/img/structure/B2756889.png)
4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β .
Synthesis Analysis
The synthesis of this compound involves a series of steps, including the design of a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl group attached to a sulfonyl group, which is further attached to a butanamide group with a tetrahydrobenzo[d]thiazol-2-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Scientific Research Applications
Reaction-based Fluorescent Probes
A study by Wang et al. (2012) developed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This probe, designed with a structure related to the sulfonamide group, demonstrated high selectivity and sensitivity, highlighting its potential in environmental and biological sciences for thiophenols sensing. The probe's design incorporated elements that enable fine-tuning of spectroscopic properties and selectivity through a potentially reversible sulfonamide bond, demonstrating a detection limit of 20 nM for thiophenols in water samples with quantitative recovery ranging from 94% to 97% (Wang et al., 2012).
Synthesis of Cyclic Sulfonamides
Greig et al. (2001) reported on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This chemistry led to the creation of substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides, demonstrating the utility of sulfonamide groups in synthesizing complex structures with potential pharmacological applications (Greig et al., 2001).
Anticonvulsant Agents
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. This study highlights the significance of the sulfonamide group in the development of pharmaceuticals, with certain compounds showing protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents (Farag et al., 2012).
Carbonic Anhydrase Inhibitors
Ilies et al. (2003) explored the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. The study detailed the synthesis of these compounds and their efficacy as inhibitors, suggesting their application in designing potent and selective inhibitors with antitumor properties. This research underscores the role of sulfonamide derivatives in therapeutic development, particularly in cancer treatment (Ilies et al., 2003).
Fluoroalkylative Aryl Migration
He et al. (2015) demonstrated the use of fluorinated sulfinate salts in the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This process highlights the chemical versatility and applications of sulfonamide derivatives in synthetic chemistry, showcasing their potential in creating complex fluorinated compounds with significant implications in pharmaceutical synthesis and material science (He et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the deactivation of PTEN, thus potentially enhancing its tumor suppressor activity .
Biochemical Pathways
The inhibition of CK2 and GSK3β affects the PTEN pathway . PTEN is a tumor suppressor protein that is deactivated when phosphorylated by these kinases . By inhibiting these kinases, the compound prevents PTEN deactivation, potentially leading to reduced tumor growth .
Pharmacokinetics
The compound’s inhibitory activity against ck2 and gsk3β has been demonstrated at concentrations of 19 μM and 067 μM respectively , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to reduced tumor growth, given PTEN’s role as a tumor suppressor .
Action Environment
As with any organic compound, it should be handled with appropriate safety measures .
Biochemical Analysis
Biochemical Properties
The compound 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide has been identified as a potential dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, potentially preventing the deactivation of a tumor suppressor protein (PTEN) .
Cellular Effects
The compound’s interaction with CK2 and GSK3β enzymes could have significant effects on cellular processes. By inhibiting these enzymes, this compound may prevent the deactivation of PTEN, thereby influencing cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound acts as a dual kinase inhibitor, binding to CK2 and GSK3β enzymes . This binding interaction may inhibit the enzymes’ activity, preventing them from deactivating PTEN and thus altering gene expression .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h7-10H,1-6,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVDXYYWHBHDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

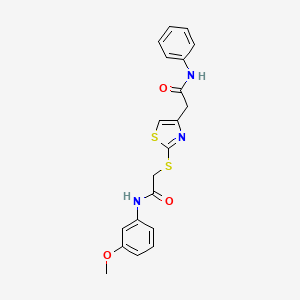

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756814.png)

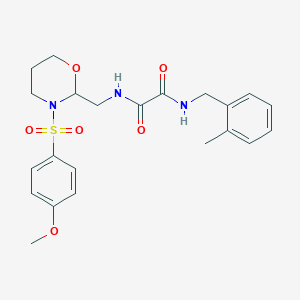
![(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2756817.png)

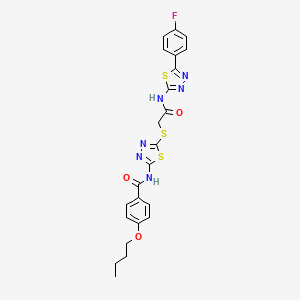
![3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756822.png)
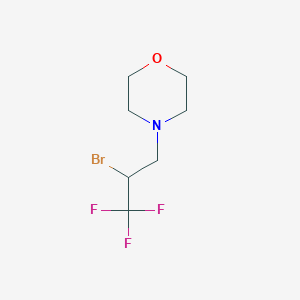
![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2756824.png)
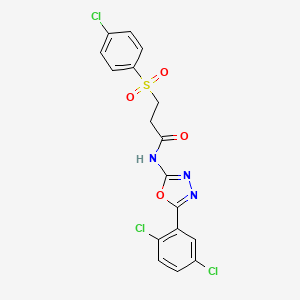
![N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2756829.png)
